molecular formula C13H18N2O B12091877 1-[(2S)-2-methylpiperazin-1-yl]-2-phenylethan-1-one

1-[(2S)-2-methylpiperazin-1-yl]-2-phenylethan-1-one

Cat. No.: B12091877
M. Wt: 218.29 g/mol
InChI Key: SMDZTRJGADQMTK-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2S)-2-methylpiperazin-1-yl]-2-phenylethan-1-one is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound, in particular, has a unique structure that makes it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 1-[(2S)-2-methylpiperazin-1-yl]-2-phenylethan-1-one typically involves the reaction of 2-methylpiperazine with 2-phenylethanone under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity of the compound.

Chemical Reactions Analysis

1-[(2S)-2-methylpiperazin-1-yl]-2-phenylethan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects, including its activity as an alpha1-adrenergic receptor antagonist . It is also used in the pharmaceutical industry for the development of new drugs and in various industrial applications where piperazine derivatives are required.

Mechanism of Action

The mechanism of action of 1-[(2S)-2-methylpiperazin-1-yl]-2-phenylethan-1-one involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. By binding to these receptors, the compound can modulate various physiological processes, including smooth muscle contraction and neurotransmitter release . The exact pathways involved in its mechanism of action are still under investigation.

Comparison with Similar Compounds

1-[(2S)-2-methylpiperazin-1-yl]-2-phenylethan-1-one can be compared with other piperazine derivatives, such as 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles These compounds share similar structural features but may differ in their biological activities and therapeutic potential

Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

1-[(2S)-2-methylpiperazin-1-yl]-2-phenylethanone

InChI

InChI=1S/C13H18N2O/c1-11-10-14-7-8-15(11)13(16)9-12-5-3-2-4-6-12/h2-6,11,14H,7-10H2,1H3/t11-/m0/s1

InChI Key

SMDZTRJGADQMTK-NSHDSACASA-N

Isomeric SMILES

C[C@H]1CNCCN1C(=O)CC2=CC=CC=C2

Canonical SMILES

CC1CNCCN1C(=O)CC2=CC=CC=C2

Origin of Product

United States

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